IP20-amide

PKA inhibition Ki comparison cAMP signaling

IP20-amide (also catalogued as PKI (5‑24), amide) is a 20‑amino‑acid peptide (Thr5‑Thr‑Tyr‑Ala‑Asp‑Phe‑Ile‑Ala‑Ser‑Gly‑Arg‑Thr‑Gly‑Arg‑Arg‑Asn‑Ala‑Ile‑His‑Asp24‑NH2, CAS 100891‑36‑9) corresponding to the minimal fully active pseudo‑substrate domain of the endogenous heat‑stable inhibitor protein PKI. The peptide binds competitively to the active site of the PKA catalytic (C) subunit with respect to peptide/protein substrates, blocking phosphotransferase activity without interfering with ATP binding.

Molecular Formula C94H149N33O30
Molecular Weight 2221.4 g/mol
Cat. No. B15544431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIP20-amide
Molecular FormulaC94H149N33O30
Molecular Weight2221.4 g/mol
Structural Identifiers
InChIInChI=1S/C94H149N33O30/c1-11-42(3)70(125-86(152)59(31-50-19-14-13-15-20-50)119-85(151)62(36-68(138)139)118-75(141)44(5)111-82(148)58(32-51-24-26-53(132)27-25-51)121-91(157)73(49(10)131)127-87(153)69(96)47(8)129)89(155)113-45(6)76(142)123-63(40-128)78(144)108-38-65(134)115-55(22-17-29-106-93(100)101)81(147)126-72(48(9)130)88(154)109-39-66(135)114-54(21-16-28-105-92(98)99)79(145)116-56(23-18-30-107-94(102)103)80(146)120-61(34-64(95)133)83(149)112-46(7)77(143)124-71(43(4)12-2)90(156)122-60(33-52-37-104-41-110-52)84(150)117-57(74(97)140)35-67(136)137/h13-15,19-20,24-27,37,41-49,54-63,69-73,128-132H,11-12,16-18,21-23,28-36,38-40,96H2,1-10H3,(H2,95,133)(H2,97,140)(H,104,110)(H,108,144)(H,109,154)(H,111,148)(H,112,149)(H,113,155)(H,114,135)(H,115,134)(H,116,145)(H,117,150)(H,118,141)(H,119,151)(H,120,146)(H,121,157)(H,122,156)(H,123,142)(H,124,143)(H,125,152)(H,126,147)(H,127,153)(H,136,137)(H,138,139)(H4,98,99,105)(H4,100,101,106)(H4,102,103,107)/t42-,43-,44-,45-,46-,47+,48+,49+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,69-,70-,71-,72-,73-/m0/s1
InChIKeyLJSYSQLYDXEHMP-OCDBTFLZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

IP20-amide (PKI 5-24 amide) – a 20‑Residue Peptide Fragment of the Heat‑Stable Protein Kinase Inhibitor (PKI) that Acts as a Substrate‑Competitive Inhibitor of the cAMP‑Dependent Protein Kinase (PKA) Catalytic Subunit


IP20-amide (also catalogued as PKI (5‑24), amide) is a 20‑amino‑acid peptide (Thr5‑Thr‑Tyr‑Ala‑Asp‑Phe‑Ile‑Ala‑Ser‑Gly‑Arg‑Thr‑Gly‑Arg‑Arg‑Asn‑Ala‑Ile‑His‑Asp24‑NH2, CAS 100891‑36‑9) corresponding to the minimal fully active pseudo‑substrate domain of the endogenous heat‑stable inhibitor protein PKI [1]. The peptide binds competitively to the active site of the PKA catalytic (C) subunit with respect to peptide/protein substrates, blocking phosphotransferase activity without interfering with ATP binding [2]. The binary crystal structure of the PKA C‑subunit complexed with IP20 has been solved, confirming the structural basis for its high‑affinity, substrate‑mimetic mode of inhibition [3].

Why IP20-amide Cannot Be Interchanged with Other PKA‑Targeting Inhibitors – Mechanistic, Selectivity, and Potency Gaps that Drive Procurement Decisions


PKA inhibition can be achieved through ATP‑competitive small molecules (e.g., H89, KT5720), pseudo‑substrate regulatory‑subunit fragments, or full‑length recombinant PKI. These alternatives exhibit starkly different potency, selectivity, and mechanism‑dependent functional outcomes. For instance, H89 displays only 10‑fold selectivity over PKG and >500‑fold over PKC [1], whereas IP20‑amide acts as a substrate‑mimetic with negligible off‑target activity on other AGC kinases [2]. Furthermore, in the L205R PKA mutant associated with Cushing’s syndrome, IP20‑amide loses >250‑fold potency while H89 is unaffected, demonstrating that these inhibitors are not functionally interchangeable in disease‑relevant contexts [3]. Truncated PKI fragments (e.g., PKI 14‑22) show 50‑fold to 150‑fold lower potency, confirming that the full 20‑residue sequence is required for maximal inhibition [4]. Consequently, experimental reproducibility, target engagement confidence, and correct interpretation of PKA‑dependent phenotypes depend critically on selecting the appropriate inhibitor – a procurement decision that cannot be satisfied by generic substitution.

IP20-amide – Head‑to‑Head Quantitative Differentiation Against PKA Inhibitor Alternatives


IP20-amide (Ki 2.3 nM) vs. H89 (Ki 48 nM) – Sub‑nanomolar PKA Inhibition with 21‑Fold Greater Potency

IP20-amide inhibits the purified catalytic subunit of PKA with a Ki of 2.3 nM [1], representing 21‑fold higher affinity than the widely used ATP‑competitive small molecule H89, which has a Ki of 48 nM [2]. Both measurements were performed under comparable in vitro kinase assay conditions with the purified PKA C‑subunit.

PKA inhibition Ki comparison cAMP signaling

IP20-amide vs. H7 and H9 – ~1000‑Fold Superiority in Ki for PKA Catalytic Subunit

When assessed against the same human placental PKA catalytic subunit preparation, IP20-amide exhibited a Ki of 5.0 nM, whereas the broad‑spectrum isoquinoline sulfonamide kinase inhibitors H7 and H9 displayed apparent Ki values of 8.3 µM and 4.9 µM, respectively [1]. This represents a potency advantage of approximately 1000‑fold to 1660‑fold for IP20-amide over H7 and H9 in the identical enzyme preparation.

PKA inhibitor Ki comparison H7 H9

IP20-amide (WT Ki 3.7 nM) vs. L205R Mutant PKA – >250‑Fold Sensitivity Loss Differentiates Substrate‑Competitive from ATP‑Competitive Inhibitors

The L205R mutation in the PKA catalytic subunit α, identified in Cushing's syndrome patients, profoundly alters inhibitor sensitivity. IP20-amide (PKI(5‑24)) exhibits a Ki of 3.7 ± 0.6 nM against wild‑type (WT) PKACα, but this value increases to 1250 ± 138 nM against L205R‑PKACα, a >250‑fold loss in potency [1]. In stark contrast, the ATP‑competitive inhibitor H89 shows no significant difference between WT (Ki = 25.5 ± 1.8 nM) and mutant (Ki = 27.8 ± 5.7 nM) enzymes [1].

PKA mutation Cushing's syndrome inhibitor selectivity PKI(5-24)

IP20-amide vs. Stapled PKI Peptide Analogs – Sub‑nanomolar Affinity (500‑600 pM) Achieved Through Hydrocarbon Stapling

While IP20-amide is not inherently cell‑permeable, hydrocarbon‑stapled derivatives based on the PKI pseudo‑substrate sequence have been developed that achieve KD values of 500‑600 pM for the PKA catalytic subunit, as measured by fluorescence polarization and surface plasmon resonance [1]. These stapled analogs demonstrate IC50 values of 25‑35 nM in kinase activity assays and, critically, enter cells to inhibit intracellular PKA activity [1]. This compares favorably to the ~2‑3 nM Ki of unmodified IP20-amide in cell‑free systems [2].

stapled peptide PKA inhibitor KD cellular uptake

IP20-amide (20‑mer) vs. Truncated PKI Fragments (e.g., 6‑22 amide) – Full‑Length Sequence Required for Maximal Potency

Deletion analysis of the PKI sequence reveals that residues 5, 23, and 24 are dispensable, as the 17‑residue PKI-(6‑22)-amide retains full potency (Ki ~2‑3 nM). However, further truncation is detrimental: PKI-(14‑22)-amide exhibits a 50‑fold reduction in inhibitory potency compared to the full 20‑mer, and substitution of Ile22 in PKI-(5‑22)-amide reduces potency by 150‑fold [1]. The commercially available PKI (6‑22) amide fragment (Ki = 2.8 nM) thus provides comparable potency to IP20-amide, but shorter fragments are markedly less active.

PKI fragments structure-activity relationship PKA inhibition

IP20-amide – Recommended Procurement Scenarios Based on Validated Comparative Evidence


In Vitro Biochemical Assays Requiring Complete and Specific PKA Inhibition

Use IP20-amide as the positive control inhibitor in kinase activity assays, fluorescence polarization displacement assays, or SPR binding studies where sub‑nanomolar affinity (Ki 2.3 nM) [1] and >1000‑fold selectivity over H7/H9 [2] are required to validate target engagement. Its well‑characterized binary and ternary co‑crystal structures with the PKA C‑subunit [3] further support its use in biophysical and structural biology applications.

Disease‑Relevant Mutant PKA Studies (e.g., L205R Cushing's Syndrome Model)

Employ IP20-amide to distinguish substrate‑competitive from ATP‑competitive inhibition in functional characterization of PKA mutants. The >250‑fold loss of potency against L205R‑PKACα (compared to no change for H89) [1] provides a diagnostic tool to assess whether mutations alter the substrate‑binding cleft versus the ATP‑binding pocket. This is critical for academic labs and pharmaceutical screening programs targeting PKA mutations in endocrine disorders.

PKA Selectivity Profiling in Kinase Panel Screens

Include IP20-amide as the reference peptide inhibitor in broad‑panel kinase selectivity assays to confirm that observed phenotypic effects are specifically PKA‑mediated. Unlike small‑molecule ATP‑competitive inhibitors (e.g., H89, KT5720) which exhibit significant off‑target activity at higher concentrations, IP20-amide's substrate‑mimetic mechanism and picomolar to nanomolar binding affinity [1] provide a cleaner pharmacological tool for validating PKA dependency.

Negative Control for Cell‑Permeable PKA Inhibitor Development

Use IP20-amide as the cell‑impermeable reference standard when developing or validating cell‑penetrating PKA inhibitors (e.g., myristoylated PKI peptides, stapled PKI analogs). Direct comparison of intracellular activity of a novel compound versus the lack of cellular effect of IP20-amide [1] confirms that observed inhibition is due to target engagement inside the cell rather than extracellular or membrane‑associated effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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